4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
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Overview
Description
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyl and phenyl groups in its structure suggests it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable naphthyridine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position using reagents like hydrogen peroxide or other oxidizing agents.
Phenylation: Introduction of the phenyl group at the 3-position through a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, potentially reducing the naphthyridine ring or the phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced naphthyridine or phenyl derivative.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the phenyl group, potentially altering its reactivity and biological activity.
3-Phenyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group, which may affect its solubility and chemical properties.
Uniqueness
The presence of both hydroxyl and phenyl groups in 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced reactivity and biological activity.
Properties
IUPAC Name |
4-hydroxy-3-phenyl-1H-1,5-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11(9-5-2-1-3-6-9)14(18)16-10-7-4-8-15-12(10)13/h1-8H,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYLMGYIGLNCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC=N3)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716361 |
Source
|
Record name | 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181122-95-2 |
Source
|
Record name | 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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